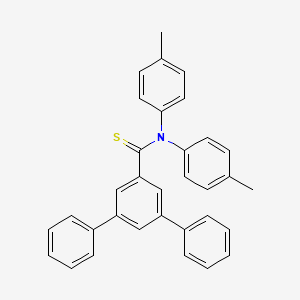
N,N-bis(4-methylphenyl)-3,5-diphenylbenzenecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis(4-methylphenyl)-3,5-diphenylbenzenecarbothioamide: is an organic compound with a complex structure that includes multiple aromatic rings and a thioamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(4-methylphenyl)-3,5-diphenylbenzenecarbothioamide typically involves the reaction of 4-methylbenzenamine with 3,5-diphenylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with a sulfur source, such as Lawesson’s reagent, to introduce the thioamide group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N,N-bis(4-methylphenyl)-3,5-diphenylbenzenecarbothioamide undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitro groups, and other electrophiles in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
N,N-bis(4-methylphenyl)-3,5-diphenylbenzenecarbothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of N,N-bis(4-methylphenyl)-3,5-diphenylbenzenecarbothioamide involves its interaction with specific molecular targets. The thioamide group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
- N,N-bis(4-methylphenyl)ethanediamide
- 4,4’-Cyclohexylidenebis[N,N-bis(4-methylphenyl)benzenamine]
- N,N’-propanediyl-bis-benzenesulfonamide
Uniqueness: N,N-bis(4-methylphenyl)-3,5-diphenylbenzenecarbothioamide is unique due to its specific combination of aromatic rings and thioamide functionality. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
138249-52-2 |
|---|---|
Molecular Formula |
C33H27NS |
Molecular Weight |
469.6 g/mol |
IUPAC Name |
N,N-bis(4-methylphenyl)-3,5-diphenylbenzenecarbothioamide |
InChI |
InChI=1S/C33H27NS/c1-24-13-17-31(18-14-24)34(32-19-15-25(2)16-20-32)33(35)30-22-28(26-9-5-3-6-10-26)21-29(23-30)27-11-7-4-8-12-27/h3-23H,1-2H3 |
InChI Key |
RYMMDXDEBKFQFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C(=S)C3=CC(=CC(=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Aza-5-azoniaspiro[4.5]decane, 8-phenyl-, bromide](/img/structure/B14274662.png)
![(2-Azabicyclo[2.2.1]hept-5-en-2-yl)(phenyl)methanone](/img/structure/B14274663.png)
![2H-Benz[g]indazol-3-amine, 4,5-dihydro-N,2-diphenyl-](/img/structure/B14274668.png)
![Oxo[(2,2',4,6,6'-penta-tert-butyl-4'-ethynyl[1,1'-biphenyl]-3-yl)oxy]acetate](/img/structure/B14274686.png)
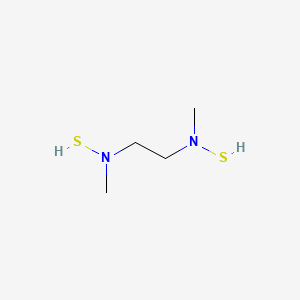
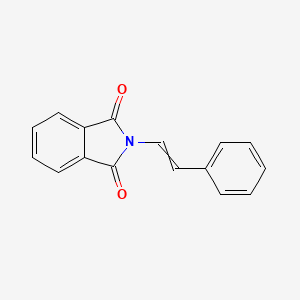
![[(2R,4aS,5S,8R,8aR)-5-[tert-butyl(dimethyl)silyl]oxy-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl] methanesulfonate](/img/structure/B14274713.png)
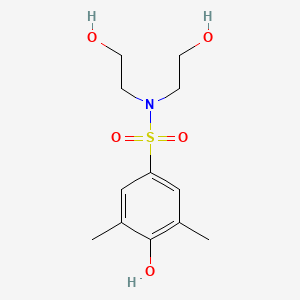
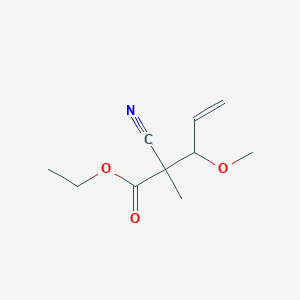
![Benzene, [(3,3,3-trifluoropropyl)sulfinyl]-](/img/structure/B14274731.png)
![1,1'-[(2-Methyl-1,3-phenylene)bis(methyleneoxy)]dibenzene](/img/structure/B14274738.png)

![[1-(Hexyloxy)but-3-EN-1-YL]cyclohexane](/img/structure/B14274752.png)

